Alternariol-13C14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

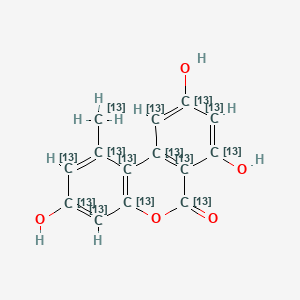

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10O5 |

|---|---|

Molecular Weight |

272.12 g/mol |

IUPAC Name |

3,7,9-trihydroxy-1-(113C)methylbenzo[c]chromen-6-one |

InChI |

InChI=1S/C14H10O5/c1-6-2-7(15)5-11-12(6)9-3-8(16)4-10(17)13(9)14(18)19-11/h2-5,15-17H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |

InChI Key |

CEBXXEKPIIDJHL-FIJHWJEJSA-N |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C](=[13CH][13C]2=[13C]1[13C]3=[13C]([13C](=[13CH][13C](=[13CH]3)O)O)[13C](=O)O2)O |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Alternariol-13C14: Properties, Analysis, and Toxicological Profile

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and toxicological profile of Alternariol-13C14. This isotopically labeled mycotoxin serves as a critical internal standard for accurate quantification in complex matrices, aiding researchers, scientists, and drug development professionals in their understanding and analysis of its unlabeled counterpart, Alternariol.

Core Physical and Chemical Properties

This compound is the uniformly carbon-13 labeled form of Alternariol (AOH), a mycotoxin produced by various species of Alternaria fungi.[1][2][3][4] As an internal standard for mass spectrometry, its physical and chemical properties are essentially identical to those of the native compound, with the key difference being its increased mass due to the isotopic enrichment.[5]

Table 1: Physical and Chemical Properties of Alternariol

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₀O₅ | |

| IUPAC Name | 3,7,9-trihydroxy-1-methylbenzo[c]chromen-6-one | |

| Molar Mass | 258.229 g/mol | |

| Melting Point | 350 °C | |

| Appearance | Colorless needles (crystallized from ethanol) | |

| Solubility | Soluble in most organic solvents | |

| Chemical Family | Isocoumarins and Derivatives |

Analytical Methodologies: Quantification by Isotope Dilution Mass Spectrometry

The primary application of this compound is in stable isotope dilution assays (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Alternariol in various food and feed samples. This method is crucial for overcoming matrix effects that can lead to ion suppression or enhancement in complex samples.

Experimental Protocol: General Workflow for Alternariol Analysis using SIDA-LC-MS/MS

The following protocol is a generalized procedure based on established methods for the analysis of Alternaria toxins in food matrices.

-

Sample Preparation and Extraction:

-

Homogenize the test material (e.g., tomato, wheat, sunflower seeds).

-

Weigh a precise amount of the homogenized sample into a centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add an extraction solvent, typically a mixture of methanol, water, and acetic acid.

-

Extract the sample by shaking for a defined period.

-

Centrifuge the sample to separate the solid and liquid phases.

-

-

Clean-up (Optional but Recommended):

-

For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.

-

-

LC-MS/MS Analysis:

-

Inject the diluted or cleaned-up extract into the LC-MS/MS system.

-

Chromatographic separation is typically achieved using a C18 or similar reversed-phase column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol).

-

The mass spectrometer is operated in negative electrospray ionization (ESI-) mode.

-

Detection and quantification are performed using Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for both native Alternariol and the 13C14-labeled internal standard.

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratios of the analyte to the internal standard against their molar ratios.

-

The concentration of Alternariol in the sample is determined by comparing the peak area ratio from the sample to the calibration curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discover BiopureTM U-[13C14]-Alternariol- 25 µg/mL in acetonitrile at Romer Labs [romerlabs.com]

Alternariol-13C14: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Alternariol-13C14, a stable isotope-labeled form of the mycotoxin Alternariol. This document consolidates key chemical and physical data, detailed experimental protocols for studying its biological effects, and visual representations of the signaling pathways it modulates. This guide is intended to serve as a comprehensive resource for researchers investigating the mechanisms of action and potential therapeutic or toxicological implications of Alternariol.

Core Compound Data: this compound

This compound is a uniformly labeled stable isotope of Alternariol, where all 14 carbon atoms are replaced with the 13C isotope. This isotopic labeling makes it an invaluable internal standard for mass spectrometry-based quantification of Alternariol in complex matrices, as it allows for the correction of matrix effects and variations in sample preparation and instrument response.

| Parameter | Value | Source |

| Chemical Formula | 13C14H10O5 | Romer Labs[1] |

| Molecular Weight | ~272 g/mol (e.g., 271.9 g/mol , 272.123 g/mol ) | Romer Labs, Alfa Chemistry[1][2] |

| CAS Number | Not uniquely assigned; referenced by the unlabeled CAS number: 641-38-3 | PubChem, Sigma-Aldrich[3][4] |

| Appearance | Typically supplied as a solution in a solvent like acetonitrile | MedchemExpress |

| Storage | Solution: -20°C, for at least 2 years | MedchemExpress |

Experimental Protocols

This section details experimental methodologies for investigating the key biological activities of Alternariol. These protocols are based on established methods from the scientific literature.

Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of Alternariol on a given cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Methodology:

-

Cell Seeding: Seed cells (e.g., IPEC-1, HepG2, Caco-2) in a 96-well plate at a density of 2 × 105 cells/mL and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of Alternariol (e.g., 0.5, 2.5, 5, 25, 50, and 100 µM) for 24 hours. Include a solvent control (e.g., DMSO, final concentration ≤ 1%).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the solvent control and calculate the IC50 value (the concentration of Alternariol that inhibits cell viability by 50%).

Apoptosis Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with Alternariol.

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population. By analyzing the cellular DNA content, different phases of the cell cycle and apoptotic cells (sub-G1 peak) can be distinguished.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HepG2, Caco-2) in 24-well plates and treat with desired concentrations of Alternariol for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at approximately 585 nm.

-

Data Analysis: Gate the cell populations to distinguish between viable, apoptotic (sub-G1), and necrotic cells based on their fluorescence intensity.

Topoisomerase II Inhibition Assay

This protocol is used to assess the ability of Alternariol to inhibit the activity of topoisomerase II.

Principle: Topoisomerase II relaxes supercoiled DNA. This assay measures the inhibition of this enzymatic activity by an agent like Alternariol. The different forms of DNA (supercoiled, relaxed, and linearized) can be separated by agarose gel electrophoresis.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC18, 140 ng), recombinant human topoisomerase IIα (1.36 µg), and varying concentrations of Alternariol in a suitable reaction buffer. Include a solvent control (e.g., 5% DMSO) and a positive control (e.g., etoposide).

-

Incubation: Incubate the reaction mixture at 37°C for 6 minutes.

-

Reaction Termination: Stop the reaction by adding a solution of 1% SDS and 20 mM EDTA, followed by digestion with proteinase K (1 mg/mL) at 45°C for 30 minutes.

-

Agarose Gel Electrophoresis: Add loading buffer to the samples and run them on a 1% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. The appearance of linearized plasmid DNA indicates that the compound acts as a topoisomerase poison.

Signaling Pathways Modulated by Alternariol

Alternariol has been shown to influence several key signaling pathways, leading to its observed biological effects.

Alternariol-Induced Apoptosis Pathway

Alternariol can induce apoptosis through the mitochondrial pathway. This process involves the activation of p53, which leads to the opening of the mitochondrial permeability transition pore (PTP). This, in turn, causes a loss of the mitochondrial transmembrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.

Caption: Mitochondrial pathway of apoptosis induced by Alternariol.

Alternariol's Impact on the NF-κB Signaling Pathway

In an inflammatory context, Alternariol has been shown to suppress the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in macrophages. This leads to a decreased secretion of pro-inflammatory cytokines such as IL-8, IL-6, and TNF-α, and an increased secretion of the anti-inflammatory cytokine IL-10.

Caption: Alternariol's modulation of the NF-κB signaling pathway.

Experimental Workflow for Cytotoxicity and Apoptosis Analysis

The following workflow outlines the key steps in assessing the cytotoxic and apoptotic effects of Alternariol on a cell line.

Caption: Workflow for assessing Alternariol's cytotoxicity and apoptosis induction.

References

- 1. An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Alternaria Mycotoxin Alternariol Triggers the Immune Response of IL‐1β‐stimulated, Differentiated Caco‐2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Crucial Role of Alternariol-13C14 in Advancing Mycotoxin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance and application of Alternariol-13C14, a stable isotope-labeled form of the mycotoxin Alternariol (AOH). Produced by Alternaria fungi, AOH is a frequent contaminant in grains, fruits, and vegetables, posing potential health risks to humans.[1][2][3][4] The availability of isotopically labeled AOH, particularly ¹³C-labeled analogs, has revolutionized the analytical monitoring of this mycotoxin and facilitated a deeper understanding of its toxicological mechanisms. This guide provides a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

The Power of Stable Isotope Labeling in Mycotoxin Analysis

The primary application of this compound lies in its use as an internal standard for Stable Isotope Dilution Assays (SIDAs).[5] This analytical technique is considered the gold standard for the accurate quantification of mycotoxins in complex food matrices. The use of a stable isotope-labeled internal standard like this compound is critical to compensate for matrix effects and analyte losses during sample preparation and analysis, which are common challenges in liquid chromatography-mass spectrometry (LC-MS/MS) methods.

Quantitative Performance Data

The use of stable isotope-labeled Alternariol has led to the development of highly sensitive and accurate analytical methods. The following tables summarize the performance characteristics of these methods for the detection and quantification of Alternariol in various food and beverage matrices.

Table 1: Method Validation Parameters for Alternariol Analysis using Stable Isotope Dilution Assays

| Parameter | Matrix | Alternariol (AOH) | Alternariol Monomethyl Ether (AME) | Citation |

| Limit of Detection (LOD) | Beverages | 0.03 µg/kg | 0.01 µg/kg | |

| Food (general) | 0.09 - 0.53 µg/kg | - | ||

| Tomato Juice | 0.7 - 3.5 ng/g | 0.7 - 3.5 ng/g | ||

| Limit of Quantification (LOQ) | Beverages | 0.09 µg/kg | 0.03 µg/kg | |

| Wheat | 0.19 - 1.40 µg/kg | - | ||

| Tomato Juice | 3.5 ng/g | 3.5 ng/g | ||

| Recovery | Apple Juice (spiked) | 100.5 ± 3.4% | 107.3 ± 1.6% | |

| Food (general) | 96 - 109% | - | ||

| Tomato Juice | > 80% | > 80% | ||

| Inter-assay Precision (CEV/RSD) | Vegetable Juice | 4.0% | 2.3% | |

| Grape Juice | 4.6% | - | ||

| Food (general) | < 13% | - | ||

| Tomato Juice (RSDr) | ≤ 9% | ≤ 9% | ||

| Tomato Juice (RSDR) | ≤ 15% | ≤ 15% |

CEV: Coefficient of Variation; RSD: Relative Standard Deviation; RSDr: Repeatability; RSDR: Intermediate Reproducibility

Experimental Protocols: A Practical Framework

While the precise, step-by-step synthesis of this compound is often proprietary, its biosynthesis has been achieved in modified Czapek-Dox medium containing [¹³C₆]glucose and sodium [¹³C₂]acetate. The primary application of the purified labeled compound is within a Stable Isotope Dilution Assay (SIDA) coupled with LC-MS/MS.

General Workflow for SIDA using this compound

The following diagram illustrates a typical workflow for the analysis of Alternariol in a food sample using this compound as an internal standard.

Key Methodological Details

-

Sample Extraction: A common approach involves extraction with a mixture of acetonitrile and water.

-

Sample Cleanup: Solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) are employed to remove interfering matrix components.

-

LC-MS/MS Analysis: Chromatographic separation is typically achieved on a C18 column, followed by detection using tandem mass spectrometry, often in negative electrospray ionization mode.

Unraveling the Molecular Mechanisms of Alternariol

Alternariol exerts its toxicity through multiple pathways, leading to cytotoxic, genotoxic, and immunomodulatory effects. Understanding these pathways is crucial for risk assessment and the development of potential therapeutic interventions.

DNA Damage and Cell Cycle Arrest

A primary mechanism of AOH toxicity is its interaction with DNA topoisomerases, leading to DNA single and double-strand breaks. This DNA damage triggers a cellular response that results in cell cycle arrest, typically at the G2/M phase.

References

- 1. Mechanisms of Action and Toxicity of the Mycotoxin Alternariol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Sentinel Molecule: A Technical Guide to Alternariol-13C14 in Food Safety Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Alternariol-13C14 (AOH-13C14) in the sensitive and accurate detection of the mycotoxin Alternariol (AOH) in food. Alternariol, a secondary metabolite produced by fungi of the Alternaria genus, is a prevalent contaminant in a wide range of agricultural commodities, including cereals, fruits, and vegetables.[1][2][3][4][5] Due to its potential genotoxic and estrogenic effects, robust analytical methods are imperative for monitoring its presence in the food supply to ensure consumer safety. The use of a stable isotope-labeled internal standard, such as AOH-13C14, is paramount for achieving the high accuracy and precision required in food safety analysis by compensating for matrix effects and variations during sample preparation and analysis.

The Analytical Imperative: Why Isotope Dilution Analysis?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high selectivity and sensitivity. However, complex food matrices can introduce significant variability, leading to ion suppression or enhancement in the mass spectrometer and affecting the accuracy of quantification. Isotope Dilution Analysis (IDA) is a powerful technique that overcomes these challenges. By introducing a known quantity of a stable isotope-labeled analogue of the analyte (in this case, AOH-13C14) at the beginning of the analytical process, any losses or variations during sample extraction, cleanup, and ionization are mirrored by the internal standard. Since the labeled and unlabeled compounds are chemically identical, they co-elute and experience the same matrix effects. The ratio of the signal from the native analyte to the labeled internal standard provides a highly accurate and precise measurement of the analyte's concentration.

Quantitative Data Summary

The following tables summarize the performance of analytical methods utilizing stable isotope dilution for Alternariol analysis and the reported contamination levels of Alternariol in various food commodities.

Table 1: Performance Characteristics of Analytical Methods for Alternariol (AOH) Detection Using Stable Isotope Dilution LC-MS/MS

| Food Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |

| Beverages (Apple Juice) | 0.03 | 0.09 | 100.5 ± 3.4 | |

| Tomato-based Products | 1.40 | 3.5 | >80 | |

| Wheat | 0.19 - 1.40 | 0.19 - 1.40 | 74 - 112 | |

| Cereals | 0.09 - 0.53 | - | 96 - 109 | |

| Infant Foods | - | 0.16 (AME) - 8.75 (ALT) | 84 - 112 | |

| Various Food Commodities | 0.1 - 10 | 0.2 - 30 | 72.0 - 119.1 | |

| Plasma | 0.02 - 0.5 | - | 80.4 - 116.4 | |

| Urine | 0.02 - 0.6 | - | 80.4 - 116.4 |

Table 2: Reported Contamination Levels of Alternariol (AOH) in Various Food Commodities

| Food Category | Food Product | AOH Concentration Range (µg/kg) | Country/Region of Survey | Reference |

| Cereals and Grains | Wheat | 3.3 (mean) - 5.3 (max) | Serbia | |

| Wheat | 2 - 53 | Urals and West Siberia | ||

| Triticale | up to 150 | Slovenia | ||

| Spelt | up to 1836 | Slovenia | ||

| Grain-based foods | 0.046 - 880 (AOH+AME) | Canada | ||

| Oat | up to 5 | - | ||

| Fruits and Vegetables | Tomato Products | 3.75 (average) | - | |

| Tomato Products | up to 33 | Switzerland | ||

| Processed Tomato Products | Indicative Level: 10 | European Union | ||

| Fruit Juices | up to 7.82 | - | ||

| Oilseeds and Nuts | Sunflower Seeds | Indicative Level: 30 | European Union | |

| Sesame Seeds | Indicative Level: 30 | European Union | ||

| Infant Foods | Cereal-based infant foods | Indicative Level: 2 | European Union | |

| Infant foods | up to 1.4 (AME) | Germany |

Experimental Protocols

This section details two common methodologies for the analysis of Alternariol in food matrices using a stable isotope-labeled internal standard.

Method 1: QuEChERS-based Extraction for Cereal Matrices

This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

1. Sample Preparation and Homogenization:

-

Weigh 4 g of a homogenized and representative cereal sample (e.g., wheat flour) into a 50 mL polypropylene centrifuge tube.

-

For dry samples (<25% water content), add an appropriate amount of water to achieve a total water content of approximately 80-95% and allow to equilibrate.

2. Internal Standard Spiking:

-

Add a known amount of this compound internal standard solution in a suitable solvent (e.g., acetonitrile) to the sample. The amount should be chosen to be in the mid-range of the expected analyte concentration.

3. Extraction:

-

Add 10 mL of acetonitrile and 7.5 mL of 0.1% (v/v) formic acid in water to the centrifuge tube.

-

Shake the tube vigorously for 3 minutes.

-

Add 1 g of sodium chloride (NaCl) and 4 g of anhydrous magnesium sulfate (MgSO₄).

-

Shake the tube vigorously again for 1 minute.

4. Centrifugation and Phase Separation:

-

Centrifuge the tube at 5000 rpm for 5 minutes to separate the organic and aqueous phases.

5. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing a suitable sorbent mixture (e.g., PSA for removal of fatty acids and C18 for removal of nonpolar interferences).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

6. Final Extract Preparation:

-

Take an aliquot of the cleaned extract, evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Method 2: Stable Isotope Dilution LC-MS/MS for Fruit Juice

This protocol is based on a stable isotope dilution assay for beverage matrices.

1. Sample Preparation:

-

Degas carbonated beverage samples.

-

For cloudy juices, centrifuge at a high speed to obtain a clear supernatant.

2. Internal Standard Spiking and Equilibration:

-

To 5 mL of the juice sample in a centrifuge tube, add a known amount of this compound internal standard solution.

-

Stir the sample for 30 minutes to ensure equilibration between the analyte and the internal standard.

3. Solid-Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the spiked juice sample onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the analytes (AOH and AOH-13C14) with a suitable organic solvent (e.g., methanol or acetonitrile).

4. Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a specific volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters (General Guidance):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for phenolic compounds like Alternariol, as it provides stable deprotonated molecules [M-H]⁻.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Two transitions (a quantifier and a qualifier) are typically monitored for both the native analyte and the labeled internal standard to ensure high selectivity and confirm the identity of the compound.

Mechanism of Action: Alternariol as a Topoisomerase Poison

Alternariol exerts its genotoxic effects primarily by acting as a topoisomerase poison. Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. Alternariol has been shown to inhibit both topoisomerase I and II. It stabilizes the transient covalent complex formed between the topoisomerase enzyme and DNA, which leads to the accumulation of DNA single- and double-strand breaks. This DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR).

The diagram above illustrates the key steps in the signaling pathway initiated by Alternariol. AOH inhibits topoisomerase I and II, leading to the stabilization of the enzyme-DNA complex and the formation of DNA strand breaks. These breaks are recognized by sensor proteins like ATM and ATR, which in turn activate downstream effectors such as p53 and the checkpoint kinases Chk1 and Chk2. This activation leads to cell cycle arrest, primarily at the G2/M phase, to allow time for DNA repair. If the damage is too severe to be repaired, the cell is directed towards apoptosis (programmed cell death).

Conclusion

The use of this compound as an internal standard in isotope dilution LC-MS/MS analysis is indispensable for the accurate and reliable quantification of Alternariol in diverse and complex food matrices. This technical guide has provided a comprehensive overview of the analytical methodologies, quantitative data on contamination levels, and the molecular mechanism of Alternariol's toxicity. For researchers, scientists, and professionals in drug development, a thorough understanding of these aspects is crucial for assessing the risks associated with this mycotoxin, developing effective mitigation strategies, and ensuring the safety of the global food supply. The continued development and application of advanced analytical techniques, underpinned by the use of stable isotope-labeled standards, will remain a cornerstone of food safety and public health protection.

References

- 1. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternaria in Selected Foods - April 1, 2014 to March 31, 2018 and April 1, 2019 to March 31, 2022 - inspection.canada.ca [inspection.canada.ca]

- 3. freshplaza.com [freshplaza.com]

- 4. Occurrence of Alternaria and Other Toxins in Cereal Grains Intended for Animal Feeding Collected in Slovenia: A Three-Year Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Certificate of Analysis of Alternariol-13C14

This technical guide provides a detailed explanation of the data and methodologies associated with the certificate of analysis for Alternariol-13C14, a crucial internal standard for researchers, scientists, and drug development professionals. This document outlines the quantitative data, experimental protocols, and logical workflows involved in the characterization and application of this isotopically labeled mycotoxin.

Quantitative Data Summary

This compound is a stable isotope-labeled analog of Alternariol, a mycotoxin produced by Alternaria fungi.[1] The incorporation of carbon-13 isotopes makes it an ideal internal standard for stable isotope dilution analysis (SIDA), a highly accurate method for quantifying mycotoxins in various matrices.[2][3] Below is a summary of the typical quantitative data found on a certificate of analysis for a commercial this compound standard.

| Parameter | Value | Source |

| Product Name | Biopure™ U-[13C14]-Alternariol | Romer Labs[4] |

| Concentration | 25 µg/mL in Acetonitrile | Romer Labs |

| Molecular Formula | ¹³C₁₄H₁₀O₅ | Romer Labs |

| Molecular Weight | 271.9 g/mol | Romer Labs |

| Storage Temperature | 2°C - 8°C | Romer Labs |

| Purity (unlabeled) | ≥96.0% (HPLC) | Sigma-Aldrich |

| Application | Internal standard for mass spectrometry | Romer Labs |

Experimental Protocols

The characterization and application of this compound involve several key analytical techniques. The following sections detail the methodologies for these experiments.

The production of uniformly labeled ¹³C-Alternariol is achieved through fungal biosynthesis. Alternaria alternata cultures are grown in a modified Czapek-Dox medium. This medium is specifically formulated with [¹³C₆]glucose and sodium [¹³C₂]acetate as the sole carbon sources, ensuring the incorporation of ¹³C atoms into the Alternariol molecule during the fungal metabolic process.

LC-MS/MS is the primary technique for the analysis of Alternaria toxins, utilizing this compound as an internal standard to correct for matrix effects and variations in sample preparation.

-

Sample Preparation: A common approach for food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This involves an extraction step with an acetonitrile/water mixture, followed by a partitioning step using salts like magnesium sulfate and sodium chloride.

-

Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system is typically used. Separation is often achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is employed for detection. Negative ion electrospray ionization (ESI) is commonly used as it provides stable and abundant deprotonated molecules for both Alternariol and its labeled internal standard. The specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for quantification.

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of mycotoxins like Alternariol. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the correct structure and the position of the isotopic labels.

Visualization of the Stable Isotope Dilution Analysis (SIDA) Workflow

The following diagram illustrates the typical workflow for quantifying Alternariol in a sample using this compound as an internal standard via the SIDA method.

Caption: Workflow for Stable Isotope Dilution Analysis of Alternariol.

References

The Principle of Isotope Dilution Mass Spectrometry using Alternariol-¹³C₁₄: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and application of isotope dilution mass spectrometry (IDMS) for the accurate quantification of the mycotoxin Alternariol (AOH), utilizing its stable isotope-labeled internal standard, Alternariol-¹³C₁₄. This method, recognized as a gold standard for quantitative analysis, offers high precision and accuracy by effectively mitigating matrix effects and variations in analyte recovery inherent in complex sample matrices.

Core Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of a target analyte in a sample.[1][2] The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard, to the sample prior to any sample preparation or analysis.[3][4] This "isotope-enriched" standard is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[1]

The key assumption of IDMS is that the isotopically labeled standard behaves identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately calculated. This ratiometric measurement corrects for any sample loss during preparation and any variations in ionization efficiency, thereby significantly improving the accuracy and precision of the results.

The Role of Alternariol-¹³C₁₄ as an Internal Standard

Alternariol-¹³C₁₄ is a stable isotope-labeled internal standard specifically designed for the quantification of Alternariol. In this molecule, all 14 carbon atoms are replaced with the heavier ¹³C isotope. This full isotopic labeling ensures that the internal standard has a distinct mass difference from the native Alternariol, allowing for their clear separation and independent measurement by the mass spectrometer. The use of a fully ¹³C-labeled standard is advantageous as it minimizes the risk of isotopic interference and provides a robust internal standard that co-elutes chromatographically with the native analyte, ensuring simultaneous measurement and effective correction for matrix effects.

Experimental Workflow for Alternariol Analysis using IDMS

The following diagram illustrates a typical experimental workflow for the quantification of Alternariol in a food matrix using IDMS with Alternariol-¹³C₁₄.

References

Methodological & Application

Application Note: Accurate Quantification of Alternariol in Complex Matrices Using Alternariol-¹³C₁₄ as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alternariol (AOH) is a mycotoxin produced by fungi of the Alternaria genus, which are common pathogens of various crops.[1][2][3] Due to its potential toxicity, including mutagenic and cytotoxic effects, the presence of AOH in food and feed is a significant concern for consumer safety.[2] Accurate and reliable quantification of AOH in complex matrices such as food products is crucial for risk assessment and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for mycotoxin analysis due to its high selectivity, sensitivity, and robustness.[4]

However, LC-MS/MS analysis can be susceptible to matrix effects, where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for these matrix effects. An ideal SIL-IS has a chemical structure and physicochemical properties nearly identical to the analyte of interest, but with a different mass. This ensures that the SIL-IS co-elutes with the analyte and experiences the same matrix effects and variations during sample preparation and injection.

This application note describes a detailed protocol for the quantification of Alternariol in various food matrices using Alternariol-¹³C₁₄ as an internal standard with LC-MS/MS. The use of a ¹³C-labeled internal standard provides a robust and accurate method for the determination of Alternariol, minimizing the impact of matrix effects and improving method precision and trueness.

Experimental Protocols

Materials and Reagents

-

Alternariol (AOH) analytical standard

-

Alternariol-¹³C₁₄ internal standard (IS)

-

Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Formic acid (FA), Acetic acid (HAc)

-

Sodium chloride (NaCl)

-

Solid Phase Extraction (SPE) cartridges (e.g., Strata-XL or equivalent)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of AOH and Alternariol-¹³C₁₄ in methanol.

-

Intermediate Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with methanol to achieve a range of concentrations for calibration.

-

Internal Standard Spiking Solution: Prepare a working solution of Alternariol-¹³C₁₄ at a concentration suitable for spiking into samples and calibration standards. The final concentration in the sample should be within the linear range of the calibration curve.

Sample Preparation

The following protocol is a general guideline and may require optimization for specific matrices.

-

Homogenization: Homogenize solid samples to a fine powder or paste.

-

Extraction:

-

Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of the Alternariol-¹³C₁₄ internal standard spiking solution.

-

Add 15-20 mL of an extraction solvent. A common extraction solvent is a mixture of acetonitrile, methanol, and water (e.g., 45:10:45, v/v/v) with an acid modifier like acetic acid (1%).

-

Vortex or shake vigorously for an appropriate time (e.g., 30-60 minutes).

-

Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the solid and liquid phases.

-

-

Clean-up (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load a specific volume of the supernatant from the extraction step onto the conditioned cartridge.

-

Wash the cartridge with a weak solvent (e.g., water) to remove interferences.

-

Elute the analytes with a suitable solvent such as methanol or acetonitrile.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of methanol/water, 7:3, v/v).

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for analysis.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Conditions |

| Column | C18 or similar reversed-phase column (e.g., XSelect HSS T3) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | Optimized for separation of AOH from matrix interferences |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS/MS) Parameters:

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode [M-H]⁻ |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Optimized for AOH and Alternariol-¹³C₁₄ (Precursor ion > Product ion) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 - 100 ms |

Note: The specific MRM transitions and collision energies must be optimized for the instrument in use.

Data Presentation

The use of Alternariol-¹³C₁₄ as an internal standard significantly improves the accuracy and precision of AOH quantification. The following tables summarize typical performance data from validated methods using stable isotope-labeled internal standards for Alternariol analysis.

Table 1: Method Performance in Different Food Matrices

| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |

| Starch (model for cereals) | 0.05 - 1.25 | 0.16 - 4.13 | 83 - 108 | < 4 (intra-day), 3-8 (inter-day) |

| Fresh Tomatoes | 0.01 - 1.36 | 0.02 - 5.56 | 95 - 111 | < 4 (intra-day), 3-8 (inter-day) |

| Whole Grains | 0.09 - 0.53 | - | 96 - 109 | < 13 |

| Tomato Juice | 1.40 | 3.5 | > 80 | < 9 (repeatability), < 15 (reproducibility) |

Data compiled from multiple sources utilizing stable isotope dilution assays for Alternaria toxins.

Table 2: Example MRM Transitions for AOH and a ¹³C-labeled Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Alternariol (AOH) | 257.1 | 213.1 | 185.1 |

| Alternariol-¹³C₁₄ (IS) | 271.1 | 225.1 | 195.1 |

Note: These are theoretical values for a fully ¹³C-labeled AOH. The exact m/z values will depend on the specific labeling pattern of the internal standard used.

Experimental Workflow Visualization

Caption: Workflow for Alternariol quantification using an internal standard.

Signaling Pathway/Logical Relationship Visualization

Caption: Compensation of matrix effects using a stable isotope-labeled internal standard.

Conclusion

The use of Alternariol-¹³C₁₄ as an internal standard provides a highly accurate and robust method for the quantification of Alternariol in complex food matrices by LC-MS/MS. This stable isotope dilution assay effectively compensates for matrix effects and variations in sample preparation, leading to reliable data essential for food safety assessment and regulatory purposes. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers and scientists in the field of mycotoxin analysis.

References

Application Notes and Protocols: Stable Isotope Dilution Assay for Alternariol-13C14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternariol (AOH) is a mycotoxin produced by fungi of the Alternaria genus, commonly found as a contaminant in various food products, including grains, fruits, and vegetables. Due to its potential toxic effects, including cytotoxicity, genotoxicity, and endocrine-disrupting properties, accurate and sensitive quantification of AOH in different matrices is crucial for food safety and toxicological studies.[1][2] The stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[3][4][5]

This document provides a detailed protocol for the quantification of Alternariol using a stable isotope dilution assay with Alternariol-13C14 as the internal standard.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a stable isotope dilution assay for Alternariol based on published methods. These values can be used as a benchmark for method validation.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) |

| Alternariol | Beverages | 0.03 | 0.09 |

| Alternariol | Food Commodities | 0.1 - 10 | 0.2 - 30 |

| Alternariol | Infant Foods (Starch) | 0.05 - 1.25 | 0.16 - 4.13 |

| Alternariol | Infant Foods (Tomato) | 0.01 - 1.36 | 0.02 - 5.56 |

Table 2: Recovery and Precision Data

| Matrix | Spiking Level (µg/kg) | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |

| Apple Juice | 0.1 - 1 | 100.5 ± 3.4 | - | - |

| Food Commodities | - | 72.0 - 119.1 | 0.7 - 11.1 | 1.1 - 13.1 |

| Infant Foods (Starch) | - | 83 - 108 | < 4 | 3 - 8 |

| Infant Foods (Tomato) | - | 95 - 111 | < 4 | 3 - 8 |

| Various Foods | - | 96 - 109 | < 13 | < 13 |

Experimental Protocols

This section details the methodology for the stable isotope dilution assay of Alternariol using this compound.

Materials and Reagents

-

Alternariol (AOH) certified standard

-

This compound internal standard solution

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic acid

-

Ammonium acetate

-

Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa)

-

Syringe filters (0.22 µm)

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are two common procedures for solid and liquid samples.

Protocol 1: Solid Samples (e.g., Wheat, Tomato Products)

-

Homogenization: Homogenize the sample to a fine powder or paste.

-

Extraction:

-

Weigh 2-5 g of the homogenized sample into a centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 15-20 mL of an extraction solvent mixture. A common mixture is acetonitrile/water/acetic acid (79:20:1, v/v/v). Other options include acetonitrile/methanol/water mixtures.

-

Vortex or shake vigorously for 30-60 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Cleanup (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load a portion of the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Dry the cartridge under vacuum.

-

Elute the analytes with methanol or a mixture of methanol and acetonitrile.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial.

-

Protocol 2: Liquid Samples (e.g., Juices, Beverages)

-

Spiking: Take a 5 g aliquot of the liquid sample and spike it with a known amount of this compound internal standard.

-

Extraction:

-

Add 15 mL of an extraction solvent such as an acetonitrile/methanol/water mixture (45:10:45, v/v/v, pH 3).

-

Shake for 60 seconds.

-

Centrifuge to separate the layers.

-

-

Cleanup and Final Preparation: Follow steps 3 and 4 from the solid sample protocol.

LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier such as ammonium acetate or acetic acid to improve peak shape and ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used for Alternariol.

Table 3: Example LC-MS/MS Parameters

| Parameter | Setting |

| LC Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | Start at 10% B, ramp to 100% B over 10 min, hold for 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Negative |

| MRM Transitions | AOH: m/z 257 -> 213, 257 -> 171; AOH-13C14: m/z 271 -> 225 |

Note: The specific m/z transitions for this compound will depend on the exact number and position of the 13C labels. The values provided are illustrative.

Calibration and Quantification

-

Prepare a series of calibration standards containing known concentrations of native Alternariol and a constant concentration of the this compound internal standard.

-

Analyze the calibration standards and samples by LC-MS/MS.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantify the amount of Alternariol in the samples using the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the stable isotope dilution analysis of Alternariol.

Signaling Pathway of Alternariol Toxicity

Caption: Key cellular pathways affected by Alternariol exposure.

References

- 1. Mechanisms of Action and Toxicity of the Mycotoxin Alternariol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cell death induced by the Alternaria mycotoxin Alternariol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alternariol induce toxicity via cell death and mitochondrial damage on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Alternariol in Food Matrices using a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Alternariol (AOH), a mycotoxin produced by Alternaria fungi, in various food commodities. The protocol employs a stable isotope-labeled internal standard, ¹³C₁₄-Alternariol, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. The use of an isotopic internal standard effectively compensates for matrix effects and variations in sample preparation, leading to high-quality analytical data. This method is suitable for researchers, scientists, and quality control professionals in the food safety and drug development sectors.

Introduction

Alternaria toxins are secondary metabolites produced by fungi of the genus Alternaria, which are common pathogens of a wide range of crops including grains, fruits, and vegetables. Alternariol (AOH) is one of the major Alternaria toxins and its presence in the food chain is a growing concern for human health. Regulatory bodies are considering the establishment of maximum levels for these toxins in foodstuffs, necessitating reliable and validated analytical methods for their monitoring.

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy. The use of a stable isotope-labeled internal standard, such as ¹³C₁₄-Alternariol, which has identical chemical and physical properties to the native analyte, allows for effective correction of analyte loss during sample preparation and ionization suppression or enhancement in the mass spectrometer. This application note provides a detailed protocol for the extraction, clean-up, and LC-MS/MS analysis of AOH in complex food matrices.

Experimental Protocol

This protocol is based on a validated method for the analysis of Alternaria toxins in food.[1][2]

1. Materials and Reagents

-

Alternariol (AOH) analytical standard

-

¹³C₁₄-Alternariol internal standard solution (e.g., 25 µg/mL in acetonitrile)[3]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic acid (glacial)

-

Ammonium formate

-

Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

-

50 mL polypropylene centrifuge tubes

-

Wrist-action shaker or equivalent

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation Workflow

Caption: Experimental workflow for the analysis of Alternariol.

3. Detailed Procedure

3.1. Extraction

-

Weigh 2.00 g of the homogenized test material into a 50 mL centrifuge tube.

-

Add a known amount of the ¹³C₁₄-Alternariol internal standard solution. The final concentration of the internal standard should be appropriate for the expected concentration range of AOH in the samples.

-

Add 15 mL of the extraction solvent (Methanol/Water/Acetic Acid, 85:14:1, v/v/v).[1]

-

Secure the tubes on a wrist-action shaker and extract for 45 minutes at room temperature at maximum speed.[1]

-

Centrifuge the tubes for 10 minutes at 4000 rpm to pellet the solid material.

-

Carefully collect the supernatant for the clean-up step.

3.2. Solid Phase Extraction (SPE) Clean-up

-

Condition an appropriate SPE cartridge by passing methanol followed by water through it.

-

Load a specific volume of the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Wash the cartridge with a suitable solvent to remove polar interferences. This typically involves using water or a low percentage of organic solvent in water.

-

Elute the analytes (AOH and ¹³C₁₄-AOH) from the cartridge using a suitable elution solvent, such as methanol or acetonitrile.

3.3. Final Sample Preparation and Analysis

-

Evaporate the collected eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40 °C).

-

Reconstitute the dried residue in a known volume of the initial mobile phase or a suitable injection solvent.

-

Vortex the vial to ensure the residue is fully dissolved.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

Inject the sample into the LC-MS/MS system for analysis.

4. LC-MS/MS Parameters (Example)

-

LC Column: A C18 reversed-phase column is commonly used (e.g., XSelect HSS T3).

-

Mobile Phase A: Water with a modifier such as ammonium formate and/or formic acid.

-

Mobile Phase B: Methanol or acetonitrile with the same modifier.

-

Gradient: A suitable gradient from a lower to a higher percentage of organic phase to ensure good chromatographic separation.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for AOH.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Table 1: Example MRM Transitions for AOH and ¹³C₁₄-AOH

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Alternariol (AOH) | 257.1 | 213.1 | 185.1 | -25 |

| ¹³C₁₄-Alternariol | 271.1 | 225.1 | 195.1 | -25 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

The use of a ¹³C₁₄-labeled internal standard allows for accurate quantification across a range of matrices. The following tables summarize typical performance data for this type of methodology.

Table 2: Method Validation Data for Alternariol (AOH) in Various Food Matrices

| Matrix | Spiking Level (µg/kg) | Recovery (%) | Repeatability (RSDr, %) | Intermediate Precision (RSDR, %) |

| Wheat | 2 | 95 | 4.5 | 6.2 |

| 10 | 98 | 3.8 | 5.5 | |

| Tomato Puree | 2 | 102 | 3.2 | 4.8 |

| 10 | 99 | 2.9 | 4.1 | |

| Sunflower Seeds | 2 | 92 | 5.1 | 7.0 |

| 10 | 96 | 4.2 | 6.5 |

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Alternariol (AOH)

| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Wheat | 0.05 | 0.19 | |

| Tomato Products | 0.03 | 0.11 | |

| Sunflower Seeds | 0.04 | 0.15 | |

| Cereals and Cereal-based foods | 0.15 | - |

Logical Relationship of Key Steps

Caption: Key steps in the quantitative analysis of Alternariol.

Conclusion

The described method provides a reliable and accurate approach for the determination of Alternariol in diverse and complex food matrices. The incorporation of a ¹³C₁₄-labeled internal standard is crucial for mitigating matrix effects and ensuring high data quality, making this protocol highly suitable for routine monitoring, food safety assessment, and research applications. The detailed protocol and performance data presented serve as a valuable resource for laboratories aiming to implement robust testing for Alternaria toxins.

References

Application Notes and Protocols for Alternariol-13C14 in Food Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Mitigating Matrix Effects in Mycotoxin Analysis: The Role of Alternariol-13C14

The accurate quantification of mycotoxins in complex food matrices is a significant challenge for analytical scientists. Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds, can lead to inaccurate results, primarily through ion suppression or enhancement in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. For Alternaria toxins, such as alternariol (AOH), these effects can be pronounced in diverse foodstuffs like cereals, fruits, and vegetables. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for compensating for these matrix-induced inaccuracies.[1][2][3][4]

This compound is an ideal internal standard as it shares identical chemical and physical properties with the native analyte, ensuring it co-elutes and experiences the same matrix effects and extraction losses.[2] Because it is mass-shifted, it can be distinguished from the unlabeled alternariol by the mass spectrometer. This stable isotope dilution assay (SIDA) allows for highly accurate and precise quantification, as the ratio of the native analyte to the labeled standard is used for calculation, effectively nullifying the impact of matrix variations.

Studies have demonstrated significant signal suppression for alternariol in various food matrices. For instance, in mixed fruit puree, a matrix effect leading to signal suppression of less than 80% has been observed. The critical need for matrix effect compensation is further highlighted in a study on the mycotoxin deoxynivalenol (DON), where apparent recoveries in wheat and maize were a mere 29% and 37%, respectively, without an internal standard. However, with the use of a 13C-labeled internal standard, the recoveries improved dramatically to 95% and 99%. Similar improvements in accuracy and recovery are achieved when applying this compound for the analysis of alternariol in food.

Quantitative Data Summary

The following tables summarize the analytical performance data for the quantification of alternariol using stable isotope-labeled internal standards in various food matrices.

Table 1: Method Performance for Alternariol Analysis using Isotope Dilution Assay in Various Food Matrices.

| Food Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |

| Tomato | - | 0.19 - 1.40 | 74 - 112 | |

| Wheat | - | 0.19 - 1.40 | 74 - 112 | |

| Sunflower Seeds | - | 0.19 - 1.40 | 74 - 112 | |

| Beverages (Apple Juice) | 0.03 | 0.09 | 100.5 ± 3.4 | |

| Infant Foods (Starch) | 0.05 - 1.25 | 0.16 - 4.13 | 83 - 108 | |

| Infant Foods (Tomato) | 0.01 - 1.36 | 0.02 - 5.56 | 95 - 111 | |

| Beer | - | 0.09 | 72 - 113 |

Note: Some references provide a range for LOD and LOQ across multiple Alternaria toxins.

Experimental Protocols

Protocol 1: Analysis of Alternariol in Tomato, Wheat, and Sunflower Seeds using LC-IDMS

This protocol is adapted from a method developed for the European Committee for Standardization (CEN).

1. Sample Preparation and Extraction

-

Weigh 2.00 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Spike the sample with an appropriate amount of this compound internal standard solution.

-

Add 15 mL of extraction solvent (methanol/water/acetic acid, 85/14/1, v/v/v).

-

Extract by shaking vigorously for 45 minutes at room temperature.

-

Centrifuge the sample to separate the solid and liquid phases.

2. Solid-Phase Extraction (SPE) Clean-up

-

Use a polymeric SPE cartridge.

-

Condition the cartridge with the appropriate solvents.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute the analytes (alternariol and this compound) with a suitable elution solvent.

3. LC-MS/MS Analysis

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

-

LC Conditions:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for alternariol.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of the transitions for both alternariol and this compound.

-

Protocol 2: Analysis of Alternariol in Fruit Puree using a Modified QuEChERS Method

This protocol is based on a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) approach.

1. Sample Preparation and Extraction

-

Weigh a representative portion of the fruit puree sample into a centrifuge tube.

-

Add the this compound internal standard.

-

Add water and acetonitrile (with 1.5% formic acid) to the sample.

-

Add NaCl to induce phase separation.

-

Shake vigorously and centrifuge.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

-

Take an aliquot of the acetonitrile (upper) layer.

-

Transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18).

-

Vortex and centrifuge.

3. LC-MS/MS Analysis

-

Take the supernatant and dilute it with the initial mobile phase.

-

Inject into the LC-MS/MS system for analysis as described in Protocol 1.

Visualizations

Caption: General workflow for the analysis of Alternariol in food matrices using a stable isotope dilution assay.

Caption: Logical diagram illustrating how this compound compensates for matrix effects in LC-MS/MS analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. iris.unito.it [iris.unito.it]

- 3. Simultaneous Detection of Seven Alternaria Toxins in Mixed Fruit Puree by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Modified QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Alternaria Toxins in Food Matrices Using a ¹³C₁₄-Alternariol Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of key Alternaria toxins in various food matrices. The method incorporates a stable isotope-labeled internal standard, ¹³C₁₄-Alternariol, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation.[1][2][3] The protocol is designed for researchers, scientists, and professionals in the field of food safety and drug development, providing a detailed workflow from sample extraction to data analysis.

Introduction

Alternaria toxins are secondary metabolites produced by fungi of the Alternaria genus, which are common plant pathogens that can contaminate a wide range of agricultural commodities, including cereals, fruits, and vegetables.[4][5] Some of these toxins, such as alternariol (AOH), alternariol monomethyl ether (AME), and tenuazonic acid (TeA), have been shown to exhibit cytotoxic, genotoxic, and other adverse health effects. Consequently, regulatory bodies and food safety authorities are increasingly focusing on monitoring the presence of these contaminants in the food supply.

Stable isotope dilution assays (SIDAs) are considered the gold standard for quantitative analysis by LC-MS/MS, as they effectively correct for matrix-induced signal suppression or enhancement and variations in analyte recovery during sample preparation. This method utilizes ¹³C₁₄-Alternariol as an internal standard for the accurate quantification of AOH and other Alternaria toxins.

Experimental Workflow

The overall experimental workflow for the analysis of Alternaria toxins is depicted below.

Caption: Experimental workflow for Alternaria toxin analysis.

Materials and Methods

Reagents and Standards

-

Reference standards for alternariol (AOH), alternariol monomethyl ether (AME), tenuazonic acid (TeA), tentoxin (TEN), and altenuene (ALT).

-

¹³C₁₄-Alternariol (U-¹³C₁₄-AOH) internal standard solution (25 µg/mL in acetonitrile).

-

Acetonitrile, methanol, and water (LC-MS grade).

-

Formic acid and ammonium formate.

-

QuEChERs extraction salts and dispersive solid-phase extraction (dSPE) tubes.

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Detailed Protocols

Sample Preparation (QuEChERs Protocol)

This protocol is adapted for various food matrices such as tomato, wheat, and sunflower seeds.

-

Sample Homogenization: Homogenize the solid food sample to a fine powder or paste. For liquid samples, ensure they are well-mixed.

-

Extraction:

-

Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 100 µL of the ¹³C₁₄-AOH internal standard working solution.

-

Add 15 mL of an extraction solvent (e.g., acetonitrile with 1% acetic acid).

-

Add QuEChERs extraction salts (e.g., MgSO₄, NaCl).

-

Shake vigorously for 45 minutes using a mechanical shaker.

-

Centrifuge at 3200 x g for 10 minutes.

-

-

Dispersive SPE (dSPE) Cleanup:

-

Take a 7.5 mL aliquot of the supernatant and transfer it to a 15 mL dSPE tube containing cleanup sorbents (e.g., PSA, C18, MgSO₄).

-

Vortex for 1 minute and centrifuge at high speed for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the cleaned supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 60% mobile phase A and 40% mobile phase B).

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.

-

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Setting |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Acetic Acid |

| Mobile Phase B | Methanol with 0.1% Acetic Acid |

| Gradient | Optimized for the separation of target analytes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 30°C |

Mass Spectrometry Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Temp. | Optimized for the specific instrument |

| Capillary Voltage | Optimized for the specific instrument |

| MRM Transitions | See Table 1 |

Table 1: Optimized MRM Transitions for Alternaria Toxins

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| AOH | 257.1 | 213.1 | Optimized |

| ¹³C₁₄-AOH | 271.1 | 225.1 | Optimized |

| AME | 271.1 | 227.1 | Optimized |

| TeA | 196.1 | 139.1 | Optimized |

| TEN | 413.2 | 256.2 | Optimized |

| ALT | 291.1 | 247.1 | Optimized |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Method Validation and Performance

The method should be validated according to established guidelines to ensure reliability. Key validation parameters are summarized in Table 2.

Table 2: Summary of Quantitative Performance Data

| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |

| AOH | 0.1 - 0.7 | 0.2 - 3.5 | 72.0 - 119.1 | < 15 |

| AME | 0.03 - 0.7 | 0.09 - 3.5 | 72.0 - 119.1 | < 15 |

| TeA | 0.1 - 1.0 | 0.2 - 30.0 | 72.0 - 119.1 | < 15 |

| TEN | 0.1 - 1.0 | 0.2 - 30.0 | 72.0 - 119.1 | < 15 |

| ALT | 5.48 | 16.24 | 72 - 113 | < 15 |

Data compiled from multiple sources for various food matrices.

Method Validation Logic

The logical flow of the method validation process is outlined in the diagram below.

Caption: Logical flow of the method validation process.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of Alternaria toxins in diverse food matrices. The use of ¹³C₁₄-Alternariol as an internal standard ensures high-quality quantitative data, making this method suitable for routine monitoring, research, and regulatory compliance. The provided protocols and performance data serve as a valuable resource for laboratories aiming to implement reliable analytical methods for these important mycotoxins.

References

- 1. Recent developments in stable isotope dilution assays in mycotoxin analysis with special regard to Alternaria toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discover BiopureTM U-[13C14]-Alternariol- 25 µg/mL in acetonitrile at Romer Labs [romerlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimization and validation of a LC-MS/MS method for the determination of Alternaria toxins in tomato products [iris.uniroma1.it]

- 5. The choice of preparation method for the determination of Alternaria toxins from wheat samples by LC-MS/MS | FINS [foodandfeed.fins.uns.ac.rs]

Application of Isotope-Labeled Alternariol in Beverage Analysis: A Detailed Guide

Introduction

Alternariol (AOH) is a mycotoxin produced by fungi of the Alternaria genus, which are common plant pathogens that can contaminate a wide range of agricultural products, including fruits and vegetables. Consequently, AOH can be found in processed beverages such as fruit juices, vegetable juices, and wine, posing a potential health risk to consumers. Accurate and reliable quantification of AOH in these complex matrices is crucial for food safety and risk assessment. Stable Isotope Dilution Analysis (SIDA) using isotopically labeled internal standards is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. While this note focuses on the application of ¹³C₁₄-labeled Alternariol, the principles and methods described are analogous to those using other isotopically labeled forms, such as deuterated Alternariol ([²H₄]-AOH), for which more published data is currently available.

This document provides detailed application notes and protocols for the analysis of Alternariol in beverages using an isotope-labeled internal standard and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is a quantitative method that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, Alternariol-¹³C₁₄) to the sample at the beginning of the analytical procedure. The labeled standard is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard using LC-MS/MS, accurate quantification can be achieved, as any losses or variations during the analytical process will affect both the analyte and the standard equally.

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up

This protocol is a generalized procedure based on common methods for extracting Alternaria toxins from liquid matrices.[1]

Materials:

-

Beverage sample (e.g., fruit juice, vegetable juice, wine)

-

Alternariol-¹³C₁₄ internal standard solution

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (H₂O), HPLC grade

-

Formic acid or acetic acid

-

Sodium dihydrogen phosphate solution (0.05 M, pH 3)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric reversed-phase)

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Spiking: To a 5 g aliquot of the beverage sample in a centrifuge tube, add a known amount of the Alternariol-¹³C₁₄ internal standard solution.

-

Extraction:

-

Add 15 mL of an extraction solvent mixture (e.g., acetonitrile/methanol/water at a ratio of 45/10/45, v/v/v, adjusted to pH 3 with formic or acetic acid).[1]

-

Vortex the mixture vigorously for 60 seconds.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

-

Dilution: Transfer 6 mL of the supernatant to a new tube and dilute with 15 mL of 0.05 M sodium dihydrogen phosphate solution (pH 3).[1]

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[1]

-

Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

-

Drying: Dry the cartridge under a light vacuum for 10 minutes.

-

Elution: Elute the analytes with 5 mL of methanol, followed by 5 mL of acetonitrile.[1]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., water/methanol, 7/3, v/v).

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Alternariol. Optimization will be required for specific instruments.

Liquid Chromatography (LC) Conditions:

-

Column: A C18 or pentafluorophenyl (PFP) column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for better sensitivity for Alternariol.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both native Alternariol and ¹³C₁₄-labeled Alternariol need to be determined by direct infusion of the standards. For example, for native AOH, a common transition is m/z 257 -> 213. The transition for AOH-¹³C₁₄ would be m/z 271 -> 225 (assuming full labeling of the 14 carbons).

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The use of an isotopically labeled internal standard in a Stable Isotope Dilution Assay (SIDA) provides high accuracy and precision. The following tables summarize the performance characteristics of such methods for the analysis of Alternariol in beverages, based on published data for deuterated analogs which are expected to be comparable to ¹³C₁₄-labeled standards.

Table 1: Method Detection and Quantification Limits for Alternariol in Beverages.

| Analyte | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) |

| Alternariol | Apple Juice | 0.03 | 0.09 |